molecular formula C11H20N4 B7555810 N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine

N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine

Cat. No. B7555810
M. Wt: 208.30 g/mol
InChI Key: NVTFCWYCIRANCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine, commonly known as 'DMEMEDA,' is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Mechanism of Action

DMEMEDA is known to bind to metal ions, such as copper and platinum, forming stable complexes that can interact with DNA and other biomolecules. This binding may result in DNA damage, leading to apoptosis or cell death. Additionally, DMEMEDA has been shown to inhibit the activity of enzymes involved in cellular processes, such as topoisomerases and telomerase.
Biochemical and Physiological Effects:
DMEMEDA has been shown to induce cytotoxicity in cancer cells, making it a potential candidate for the development of anticancer drugs. It has also been found to have antimicrobial properties, inhibiting the growth of bacteria and fungi. In addition, DMEMEDA has been shown to have antioxidant activity, reducing oxidative stress in cells.

Advantages and Limitations for Lab Experiments

One advantage of DMEMEDA is its high yield and ease of synthesis, making it a cost-effective option for large-scale experiments. Additionally, its ability to form stable complexes with metal ions allows for the creation of novel materials and the development of metal-based drugs. However, DMEMEDA's potential toxicity and limited solubility in water may limit its use in certain applications.

Future Directions

There are several potential directions for future research on DMEMEDA. These include further investigation of its mechanism of action and potential effects on cellular processes, the development of DMEMEDA-based materials for use in various applications, and the synthesis of novel metal-based drugs using DMEMEDA as a ligand. Additionally, the potential use of DMEMEDA in combination with other compounds for enhanced therapeutic effects should be explored.

Synthesis Methods

The synthesis of DMEMEDA involves the reaction of 2,6-dimethylpyrimidin-4-amine with ethyl and methyl chloroacetate, followed by the addition of ethylenediamine. The resulting product is then purified by recrystallization or column chromatography. The yield of DMEMEDA is typically high, making it an attractive option for large-scale synthesis.

Scientific Research Applications

DMEMEDA has been studied for its potential applications in medicinal chemistry, particularly as a ligand for metal-based anticancer drugs. It has also been investigated for its use in the synthesis of novel materials, including polymers and nanoparticles. Additionally, DMEMEDA has been used in biochemical and physiological studies to understand its mechanism of action and potential effects on cellular processes.

properties

IUPAC Name

N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4/c1-5-15(4)7-6-12-11-8-9(2)13-10(3)14-11/h8H,5-7H2,1-4H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTFCWYCIRANCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CCNC1=NC(=NC(=C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-dimethylpyrimidin-4-yl)-N'-ethyl-N'-methylethane-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.